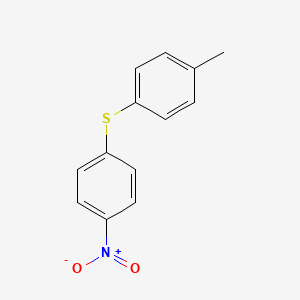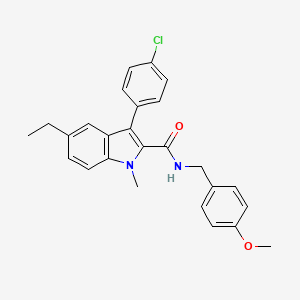![molecular formula C15H21N3S B10866054 N-cyclohexylidene-2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B10866054.png)
N-cyclohexylidene-2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYLIDEN-N-[2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]AMINE is a heterocyclic compound that features a thienopyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYLIDEN-N-[2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,5,6-trimethylthieno[2,3-d]pyrimidin-3(4H)-one with cyclohexylamine under reflux conditions in the presence of a suitable solvent such as xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYLIDEN-N-[2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
N-CYCLOHEXYLIDEN-N-[2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor or enzyme modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYLIDEN-N-[2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]AMINE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar heterocyclic core and exhibit comparable biological activities.
Thieno[2,3-d]pyrimidines: These compounds also feature a thienopyrimidine core and are studied for their diverse biological properties.
Uniqueness
N-CYCLOHEXYLIDEN-N-[2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]AMINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C15H21N3S |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-(2,5,6-trimethyl-4H-thieno[2,3-d]pyrimidin-3-yl)cyclohexanimine |
InChI |
InChI=1S/C15H21N3S/c1-10-11(2)19-15-14(10)9-18(12(3)16-15)17-13-7-5-4-6-8-13/h4-9H2,1-3H3 |
InChI Key |
NZYWXUMWIJQNFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1CN(C(=N2)C)N=C3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10865973.png)
![5-(furan-2-yl)-3-(2-hydroxyethyl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10865980.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-(4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}piperazin-1-yl)acetamide](/img/structure/B10865989.png)
![2-{[4-(4-acetylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B10865997.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865998.png)
![11-(4-methoxyphenyl)-8-methyl-10-(2-methylpropanoyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10866001.png)
![N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10866005.png)
![[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B10866007.png)
![(2E)-N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10866034.png)



![N-(3-methoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10866046.png)
![1-(3-Ethoxypropyl)-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B10866059.png)
